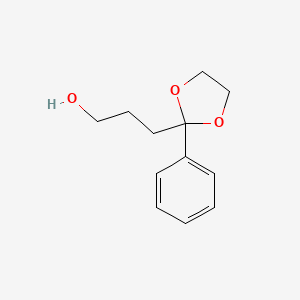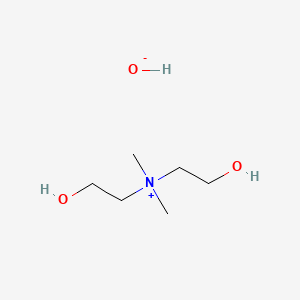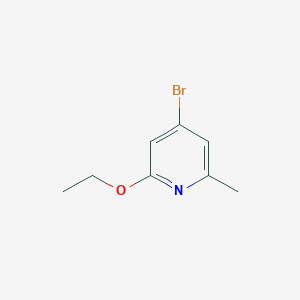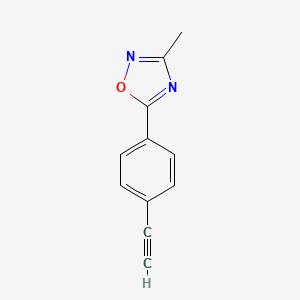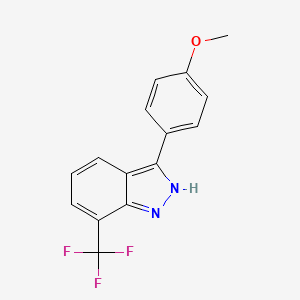
3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-7-trifluoromethyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a trifluoromethyl group and a methoxyphenyl group in the structure of this compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-7-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-7-trifluoromethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-indazole
- 7-Trifluoromethyl-1H-indazole
- 4-Methoxyphenyl-1H-indazole
Uniqueness
The presence of both the methoxyphenyl and trifluoromethyl groups in 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole makes it unique compared to other indazole derivatives. These groups enhance the compound’s chemical stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H11F3N2O |
|---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-7-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C15H11F3N2O/c1-21-10-7-5-9(6-8-10)13-11-3-2-4-12(15(16,17)18)14(11)20-19-13/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
YCFAWTHYXJFWPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=C(C3=NN2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


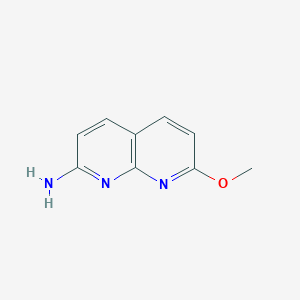
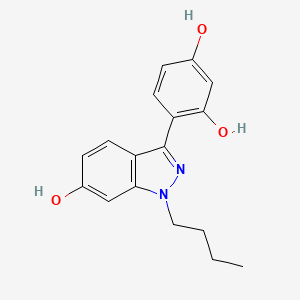
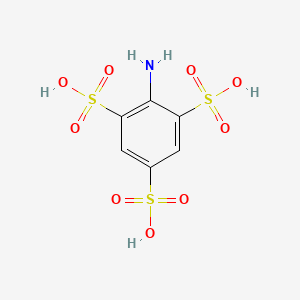
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)
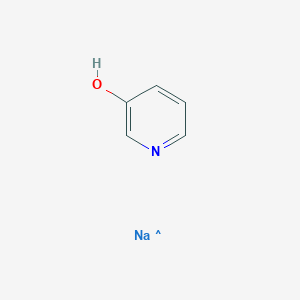
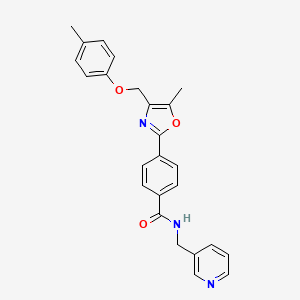
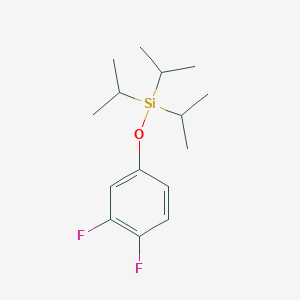
![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
